5-Methoxypyrazine-2-carboximidamide
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Overview
Description
5-Methoxypyrazine-2-carboximidamide is a heterocyclic compound with the molecular formula C6H8N4O It is known for its unique structure, which includes a pyrazine ring substituted with a methoxy group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazine-2-carboximidamide typically involves the condensation of heterocyclic methyl carbimidates with appropriate sulfonamides. One common method includes the use of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide as starting materials . The reaction conditions often involve the use of solvents such as acetic acid and catalysts like cobalt acetate and manganese acetate .
Industrial Production Methods
For industrial production, the process may involve the oxidation of 2,5-dimethylpyrazine in the presence of a catalyst at elevated temperatures (150-350°C). The catalyst usually consists of a carrier like gamma-Al2O3 and active components such as metallic oxides of manganese, vanadium, titanium, and strontium . This method is advantageous due to its high yield, ease of control, and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include 5-methoxypyrazine-2-carboxylic acid, 5-methoxypyrazine-2-amine, and various substituted pyrazine derivatives.
Scientific Research Applications
5-Methoxypyrazine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Preliminary research suggests that derivatives of this compound may have therapeutic potential in treating certain diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Methoxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis . The compound’s anticancer effects could be related to the induction of apoptosis in cancer cells through the inhibition of topoisomerase II .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyrazine-2-carboximidamide
- 5-Methoxypyrazine-2-carboxylic acid
- 2,5-Dimethylpyrazine
Uniqueness
Compared to similar compounds, 5-Methoxypyrazine-2-carboximidamide stands out due to its unique combination of a methoxy group and a carboximidamide group on the pyrazine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8N4O |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-methoxypyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c1-11-5-3-9-4(2-10-5)6(7)8/h2-3H,1H3,(H3,7,8) |
InChI Key |
ZYFOBJCBPBVEHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)C(=N)N |
Origin of Product |
United States |
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